molecular formula C9H13NO3 B565892 4-Acetoxycyclohexyl Isocyanate CAS No. 72586-76-6

4-Acetoxycyclohexyl Isocyanate

Cat. No. B565892
CAS RN: 72586-76-6
M. Wt: 183.207
InChI Key: PYMCLGPVKBTBPM-UHFFFAOYSA-N
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Description

4-Acetoxycyclohexyl Isocyanate is a chemical compound with the molecular formula C9H13NO3 . It is used as a building block in the chemical industry .


Molecular Structure Analysis

The molecular structure of 4-Acetoxycyclohexyl Isocyanate consists of a cyclohexyl ring with an isocyanate group and an acetate group attached .


Chemical Reactions Analysis

Isocyanates, including 4-Acetoxycyclohexyl Isocyanate, are known to react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . They can also react with water across both the N=C and C=O bonds to form carbamate or imidic acid .

Mechanism of Action

The mechanism of action of isocyanates involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . This reaction can occur across both the N=C and C=O bonds of the isocyanate to form carbamate or imidic acid .

Safety and Hazards

Isocyanates, including 4-Acetoxycyclohexyl Isocyanate, are known to cause irritation of skin and mucous membranes, chest tightness, and difficult breathing . They are classified as potential human carcinogens and known to cause cancer in animals . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-isocyanatocyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-7(12)13-9-4-2-8(3-5-9)10-6-11/h8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMCLGPVKBTBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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